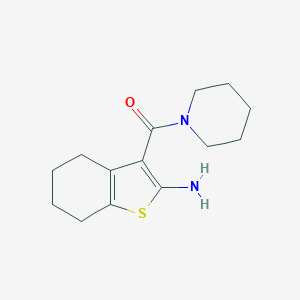

3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine

Vue d'ensemble

Description

3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine is a complex organic compound that features a piperidine ring and a benzothiophene moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, suggests that this compound may exhibit a range of biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine typically involves multiple steps, starting with the formation of the benzothiophene core. One common method is the cyclization of 2-mercaptobenzoic acid with an appropriate alkyne under acidic conditions to form the benzothiophene ring. The piperidine moiety is then introduced through a nucleophilic substitution reaction, where piperidine reacts with a suitable electrophile, such as an acyl chloride or anhydride, to form the piperidin-1-ylcarbonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization reactions and continuous flow systems for the introduction of the piperidine moiety. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the benzothiophene ring or the piperidine moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the benzothiophene or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various alkyl or acyl groups.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Overview:

The compound has been investigated as a scaffold for designing new drugs due to its structural diversity and ability to interact with various biological targets. The piperidine core enhances its pharmacological profile, allowing modifications to optimize therapeutic effects.

Key Applications:

-

Antiviral Agents: Derivatives of this compound have demonstrated promising activity against several viruses, including:

- Influenza virus (H1N1)

- Herpes simplex virus 1 (HSV-1)

- Coxsackievirus B3 (COX-B3)

These findings suggest that the compound could serve as a basis for developing antiviral medications .

- Toll-like Receptor Modulation: The compound exhibits activity as a toll-like receptor 7/8 antagonist, which may be beneficial in treating autoimmune diseases and certain cancers where these receptors play critical roles .

- Neuroprotective Effects: The piperidine structure is known for its interaction with neurotransmitter systems, indicating potential neuroprotective applications .

Structure-Activity Relationship (SAR)

Overview:

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of compounds. Researchers modify substituents on the piperidine ring to enhance efficacy and selectivity.

Findings:

- Modifications can lead to increased lipophilicity and altered pharmacokinetics, impacting the compound's bioavailability and therapeutic index .

Synthetic Organic Chemistry

Overview:

The compound plays a significant role in synthetic organic chemistry, particularly in the synthesis of complex molecules.

Applications:

- Natural Product Synthesis: It serves as a starting material for synthesizing alkaloids and other natural products due to its versatile functional groups .

- Functionalization Techniques: Various synthetic routes allow for the introduction of substituents that mimic natural product structures, enhancing its utility in drug discovery .

Computational Modeling

Overview:

Computational methods such as molecular docking and quantum mechanics calculations are employed to predict interactions between the compound and biological targets.

Applications:

- These techniques guide the design of derivatives with improved binding affinities and specificities towards targeted receptors .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antiviral Activity | Evaluation against H1N1 | Showed significant inhibition of viral replication |

| Toll-like Receptor Antagonism | Immune modulation | Demonstrated potential in reducing inflammatory responses |

| Neuroprotection | Interaction with neurotransmitter systems | Indicated protective effects against neurodegeneration |

Mécanisme D'action

The mechanism of action of 3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the benzothiophene moiety may interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

Evodiamine: Another piperidine-based compound with anticancer activity.

Matrine: A piperidine alkaloid with antimicrobial and anticancer properties.

Berberine: A benzothiophene derivative with a wide range of biological activities.

Uniqueness

3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine is unique due to its specific combination of a piperidine ring and a benzothiophene moiety. This combination may confer unique pharmacological properties that are not present in other similar compounds.

Activité Biologique

3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine is a compound with significant potential in medicinal chemistry. It is characterized by its unique structure that combines a piperidine moiety with a benzothienylamine framework. This compound has garnered attention for its biological activities, particularly in the realms of anticancer and antimicrobial effects.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂OS |

| Molecular Weight | 274.36 g/mol |

| CAS Number | 331760-59-9 |

| MDL Number | MFCD03422674 |

| Structure | Chemical Structure |

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. A significant study published in PubMed demonstrated that derivatives of this compound were effective against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Antitumor Activity

In a comparative study, compounds structurally related to this compound were tested against human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM. The study concluded that the compound could serve as a lead for further development into anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses antibacterial and antifungal activities against several strains.

Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These findings suggest that the compound could be developed into an antibacterial or antifungal agent .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. Preliminary studies indicate that it may inhibit key enzymes involved in cell division and metabolic pathways critical to pathogen survival.

Propriétés

IUPAC Name |

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2OS/c15-13-12(10-6-2-3-7-11(10)18-13)14(17)16-8-4-1-5-9-16/h1-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQDUMFSCVOMPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355560 | |

| Record name | (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331760-59-9 | |

| Record name | (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.